molecular formula C10H10F2O2S B14065271 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one

Cat. No.: B14065271
M. Wt: 232.25 g/mol
InChI Key: QCZKYQVSHYXGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes difluoromethoxy and mercapto functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 2-(difluoromethoxy)benzene with a suitable mercapto reagent under controlled conditions to introduce the mercapto group. This is followed by the addition of a propanone moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and mercapto groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2O2S/c1-2-6(13)9-7(14-10(11)12)4-3-5-8(9)15/h3-5,10,15H,2H2,1H3

InChI Key

QCZKYQVSHYXGKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1S)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.